Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-2-(4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINCHWBEBHLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (CAS 13305-09-4)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, a versatile chiral building block in organic synthesis. We will delve into its chemical and physical properties, detailed synthesis methodologies, analytical characterization, reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings.
Core Compound Profile
This compound is an organic nitro compound with the molecular formula C₉H₉NO₅.[1] It is characterized by a 4-nitrophenyl group attached to an α-hydroxy methyl ester moiety. The presence of a chiral center at the α-carbon makes this compound a valuable precursor for asymmetric synthesis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| CAS Number | 13305-09-4 | [1][2] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| Appearance | Colorless to white to yellow liquid, semi-solid, or solid | Sigma-Aldrich |
| Predicted Boiling Point | ~369.3 °C | [1][2] |
| Predicted Density | ~1.324 g/cm³ | [1][2] |
| Topological Polar Surface Area | 92.4 Ų | [1][2] |
| InChI Key | DBINCHWBEBHLEN-UHFFFAOYSA-N | J&K Scientific[3], Benchchem[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Structural Representation
The structure of this compound, highlighting the chiral center.
Caption: Chemical structure of this compound.
Synthesis Methodologies
Several synthetic routes are available for the preparation of this compound, each with its own advantages. The choice of method often depends on the desired scale, purity requirements, and the availability of stereoselective control.
Racemic Synthesis: Fischer-Speier Esterification
A straightforward and common method for synthesizing the racemic mixture is the direct acid-catalyzed esterification of 2-hydroxy-2-(4-nitrophenyl)acetic acid with methanol.[1] This equilibrium-driven reaction is typically performed under reflux with a strong acid catalyst to achieve high conversion.[1]
Causality of Experimental Choices:
-
Methanol as Solvent and Reagent: Using a large excess of methanol serves a dual purpose: it acts as the solvent and drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Concentrated Sulfuric Acid as Catalyst: A strong protic acid like H₂SO₄ is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe, typically a few hours.
-
Neutralization and Extraction: After the reaction, the mixture is cooled and neutralized (e.g., with sodium bicarbonate) to quench the acid catalyst and remove any unreacted carboxylic acid. The ester product is then extracted into an organic solvent.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-2-(4-nitrophenyl)acetic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5]
Stereoselective Synthesis: Asymmetric Reduction
For applications requiring enantiomerically pure forms of the compound, stereoselective synthesis is necessary. A highly effective strategy is the asymmetric reduction of the corresponding α-keto ester, Methyl 2-oxo-2-(4-nitrophenyl)acetate.[2] This can be achieved through both catalytic hydrogenation with chiral metal-ligand complexes and biocatalytic reduction.[2]
Causality of Experimental Choices:
-
Biocatalysis with Ketoreductases (KREDs): Enzymes, particularly ketoreductases, offer exceptional enantioselectivity under mild, environmentally benign aqueous conditions.[2] They create a chiral active site that preferentially binds one prochiral face of the ketone, leading to the formation of a single enantiomer of the alcohol. The use of whole-cell biocatalysts can simplify the process by providing in-situ cofactor regeneration.
-
Chiral Catalysts: Metal-ligand complexes (e.g., Ru-, Rh-based) with chiral ligands create a chiral environment around the metal center, which coordinates to the keto-ester and directs the hydride delivery from one face, resulting in an enantiomerically enriched product.
Conceptual Workflow: Asymmetric Biocatalytic Reduction
Caption: Workflow for asymmetric biocatalytic reduction.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. The following is a profile of the expected analytical data for this compound based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the downfield region (δ 7.5-8.3 ppm). The protons ortho to the nitro group will be further downfield than the protons meta to the nitro group, both showing coupling to each other.
-
Benzylic Proton (-CH(OH)-): A singlet is expected around δ 5.0-5.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.7-3.8 ppm.
-
-
¹³C NMR:
-
Ester Carbonyl: δ ~170-175 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ ~120-150 ppm), including the carbon attached to the nitro group which will be significantly downfield.
-
Benzylic Carbon (-CH(OH)-): δ ~70-75 ppm.
-
Methyl Carbon (-OCH₃): δ ~52-54 ppm.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad band around 3400-3500 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
N-O Stretches (Nitro Group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C-O Stretch: A band in the region of 1200-1300 cm⁻¹ corresponding to the ester C-O bond.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected to show the protonated molecule [M+H]⁺ at m/z 212.05, and adducts such as [M+Na]⁺ at m/z 234.04.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric excess (ee) of stereoselectively synthesized material, chiral HPLC is the method of choice. A chiral stationary phase (e.g., Chiralpak or Chiralcel columns) is used to separate the (R) and (S) enantiomers, allowing for their quantification.[4][7]
Reactivity and Synthetic Potential
The multiple functional groups in this compound make it a versatile intermediate for further chemical transformations.[1][2]
Caption: Key reaction pathways for this compound.
-
Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone to yield Methyl 2-oxo-2-(4-nitrophenyl)acetate, another useful synthetic intermediate.[1][2]
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (e.g., using H₂/Pd-C or SnCl₂). This opens up a vast array of subsequent reactions, such as diazotization, acylation, and alkylation, making it a key step in the synthesis of various pharmaceutical analogues.[1]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be coupled with amines or other alcohols.
Application as a Chiral Building Block: Enantiomerically pure forms of this compound are valuable starting materials. For instance, the structural motif of a 4-substituted phenylglycine derivative is found in various bioactive molecules. The synthesis of the antibiotic Chloramphenicol, for example, starts from p-nitroacetophenone, highlighting the importance of the p-nitrophenyl ethanolamine scaffold which can be conceptually derived from intermediates like this compound.[3][8][9]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Safety Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.
References
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org. Syn. Coll. Vol. 1, p.402. Retrieved February 24, 2026, from [Link].
-
CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021, May 21). Synthesis of Chloramphenicol [Video]. YouTube. [Link].
- Al-Amiery, A. A., et al. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 12(4), 5183-5192.
- Dabrowska, K., et al. (2021).
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 24, 2026, from [Link].
- Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.
-
PubChemLite. (n.d.). This compound (C9H9NO5). Retrieved February 24, 2026, from [Link].
-
ResearchGate. (2022, January 27). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate?. [Link].
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 24, 2026, from [Link].
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link].
-
ResearchGate. (n.d.). Elucidation the Synthesis of an Antibiotic Medicine Chloramphenicol Palmitate with its Stepwise Mechanism. Retrieved February 24, 2026, from [Link].
-
Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved February 24, 2026, from [Link].
-
ResearchGate. (n.d.). For separating the enantiomers of the aldolization product (2S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one, which is the most efficient column?. Retrieved February 24, 2026, from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 13305-09-4 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. ukessays.com [ukessays.com]
- 6. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Methyl 4-Nitromandelate: A Technical Guide for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 4-nitromandelate is an aromatic compound featuring a chiral alpha-hydroxy ester and a nitro-substituted benzene ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The mandelic acid core is a prevalent scaffold in various biologically active molecules, while the nitroaromatic moiety often serves as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.
This guide provides an in-depth analysis of methyl 4-nitromandelate, designed for researchers, scientists, and drug development professionals. We will explore its chemical structure and properties, detail a robust synthetic and characterization workflow, discuss its applications grounded in mechanistic insights, and provide essential safety protocols. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding of this valuable chemical entity.
Chemical Structure and Physicochemical Properties
The structure of methyl 4-nitromandelate is characterized by a central benzene ring substituted at the 1- and 4-positions. The C1 position is attached to a chiral carbon bearing a hydroxyl group and a methyl ester. The C4 position is substituted with a nitro group.
Molecular Structure:
-
IUPAC Name: Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
-
Key Features:
-
Chiral Center: The alpha-carbon (C2 of the acetate chain) is a stereocenter, meaning the molecule can exist as (R)- and (S)-enantiomers.
-
Aromatic System: The para-substituted nitrobenzene ring is a strong electron-withdrawing system due to the resonance and inductive effects of the nitro group.
-
Functional Groups: It contains a secondary alcohol (-OH), an ester (-COOCH₃), and a nitro (-NO₂) group, each contributing to its reactivity and potential biological interactions.
-
Physicochemical and Spectroscopic Data
The following table summarizes the key properties of methyl 4-nitromandelate. While specific experimental data for this exact compound is sparse in public databases, the properties can be reliably predicted based on its structural analogues like methyl 4-nitrobenzoate and N-methyl-4-nitroaniline.[1][2]
| Property | Value | Source/Rationale |
| Molecular Formula | C₉H₉NO₅ | Calculated |
| Molecular Weight | 211.17 g/mol | Calculated |
| CAS Number | 34669-73-5 | Registry Number |
| Appearance | Likely a light yellow to off-white crystalline solid | Based on analogues like methyl 4-nitrobenzoate.[3] |
| Melting Point | Not widely reported, but expected to be a solid at room temp. | Based on similar structures. |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, DMSO; limited solubility in water. | Based on analogues.[4][5] |
| ¹H NMR (Predicted) | δ ~8.2 ppm (d, 2H, Ar-H ortho to NO₂), δ ~7.6 ppm (d, 2H, Ar-H meta to NO₂), δ ~5.2 ppm (s, 1H, CH-OH), δ ~3.8 ppm (s, 3H, OCH₃), δ ~3.5 ppm (br s, 1H, OH) | Chemical shifts are influenced by the electron-withdrawing nitro group.[6][7] |
| ¹³C NMR (Predicted) | δ ~172 ppm (C=O), δ ~148 ppm (Ar-C-NO₂), δ ~145 ppm (Ar-C-CH), δ ~128 ppm (Ar-CH), δ ~124 ppm (Ar-CH), δ ~72 ppm (CH-OH), δ ~53 ppm (OCH₃) | The carbonyl carbon and aromatic carbons are significantly deshielded.[7] |
| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch, broad), ~1740 cm⁻¹ (C=O stretch, ester), ~1520 & ~1350 cm⁻¹ (N-O asymmetric & symmetric stretch, nitro) | Key functional groups give characteristic absorption bands.[8][9] |
| Mass Spectrometry (EI) | M⁺ peak at m/z = 211. Fragments corresponding to loss of -OCH₃ (m/z 180), -COOCH₃ (m/z 152), and the tropylium ion derived from the nitrophenyl moiety. | Fragmentation patterns provide structural confirmation.[8][9] |
Synthesis and Purification Workflow
The most direct and common method for synthesizing methyl 4-nitromandelate is the Fischer esterification of its corresponding carboxylic acid, 4-nitromandelic acid. This process involves reacting the acid with methanol in the presence of a strong acid catalyst.
Expert Rationale for Synthesis Choice
Fischer esterification is a classic, reliable, and scalable method for converting carboxylic acids to esters. The choice of an acid catalyst, such as sulfuric acid, is critical. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. An alternative, harsher method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) followed by reaction with methanol.[10] While effective, this two-step process is often unnecessary unless the esterification is particularly challenging and generates corrosive HCl as a byproduct. For this substrate, direct esterification is efficient and procedurally simpler.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitromandelic acid (10.0 g, 50.7 mmol).
-
Solvent and Catalyst Addition: Add methanol (100 mL) to the flask to dissolve the starting material. While stirring, carefully add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise. Causality: The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is the catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours. Causality: Heating provides the necessary activation energy for the reaction and increases the reaction rate. The reflux ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product, being less polar than the carboxylic acid starting material, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Causality: The brine wash removes residual water and water-soluble impurities from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude methyl 4-nitromandelate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3][11]
Synthetic Workflow Diagram
Caption: Fischer esterification workflow for Methyl 4-nitromandelate synthesis.
Applications in Research and Drug Development
Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13][14] The biological effects are often contingent on the reductive activation of the nitro group within target cells.
Mechanism of Action: Bioreductive Activation
The primary mechanism underpinning the bioactivity of many nitroaromatics is the enzymatic reduction of the nitro group to generate reactive nitrogen species.[12][15] This process is typically mediated by nitroreductase enzymes present in various pathogens (bacteria, fungi, protozoa) and in hypoxic cancer cells.
-
Initial Reduction: The nitro group (-NO₂) is reduced to a nitroso group (-NO).
-
Further Reduction: The nitroso group is further reduced to a hydroxylamino group (-NHOH).
-
Final Product: The final reduction product is the corresponding amino group (-NH₂).
The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive. They can induce cellular damage through multiple pathways, including oxidative stress and covalent modification of essential biomolecules like DNA and proteins, ultimately leading to cell death.[15] This selective activation in target cells (e.g., anaerobic bacteria or hypoxic tumors) provides a basis for therapeutic selectivity.
Role as a Synthetic Intermediate
Beyond its intrinsic bioactivity, methyl 4-nitromandelate is a valuable synthetic building block.
-
Reduction to Amine: The nitro group can be easily and cleanly reduced to an amine (methyl 4-aminomandelate). This amine serves as a nucleophilic handle for a wide range of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or diazotization, enabling the construction of complex molecular libraries for drug discovery.
-
Chiral Scaffold: The mandelate core provides a defined three-dimensional structure that can be used to present other pharmacophoric elements in a specific spatial orientation for optimal target binding.
Diagram of Nitroreductase Activation
Caption: General pathway for bioreductive activation of nitroaromatic compounds.
Safety and Handling
-
General Hazards: May cause eye, skin, and respiratory tract irritation.[18] The toxicological properties have not been fully investigated. Handle with caution.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[20]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat. Avoid prolonged or repeated contact.[20]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved N95 respirator may be necessary.[19]
-
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]
-
Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.[18]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[18]
-
Conclusion
Methyl 4-nitromandelate is a synthetically accessible and versatile molecule with considerable potential for applications in drug discovery and development. Its structure combines a chiral mandelate scaffold with a bioreducible nitroaromatic group, suggesting potential as both a bioactive agent and a strategic building block for more complex therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors, with a clear understanding of the causality behind each experimental choice and the mechanistic basis for its potential applications.
References
- PubChem. (n.d.). Methyl 4-nitropentanoate. National Institutes of Health.
- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs.
- LookChem. (2024, November 6). N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
- TCI AMERICA. (n.d.). 4-Methyl-4-nitrovaleraldehyde 57620-49-2.
- ChemicalBook. (2026, January 13). Methyl 4-nitrobenzoate.
- Thermo Fisher Scientific. (n.d.). Methyl 4-nitrobenzoate - Safety Data Sheet.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of methyl o-nitromandelate.
- Sigma-Aldrich. (n.d.). Methyl 4-nitrobenzoate = 99.0 GC 619-50-1.
- Santa Cruz Biotechnology. (2022, February 14). Material Safety Data Sheet N-Methyl-4-nitroaniline.
-
MDPI. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]
- Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
- PubChemLite. (n.d.). 4-methyl-4-nitrovaleraldehyde (C6H11NO3). Université du Luxembourg.
- ChemicalBook. (n.d.). N-Methyl-4-nitroaniline(100-15-2) 1H NMR spectrum.
- Matrix Fine Chemicals. (n.d.). METHYL 4-NITROBENZOATE | CAS 619-50-1.
- ResearchGate. (2025, August 10). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
- ChemicalBook. (2023, August 29). N-Methyl-4-nitroaniline: properties, applications and safety.
- Michigan State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- PMC. (n.d.). Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis. National Center for Biotechnology Information.
- PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information.
- SpringerLink. (2022, February 22). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis.
-
PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Retrieved from [Link]
- Chemsrc. (2025, August 21). N-Methyl-4-nitroaniline | CAS#:100-15-2.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
-
MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
- SIOC Journals. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry.
- SciSpace. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
Sources
- 1. METHYL 4-NITROBENZOATE | CAS 619-50-1 [matrix-fine-chemicals.com]
- 2. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]
- 3. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]
- 4. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]
- 5. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. N-Methyl-4-nitroaniline(100-15-2) 1H NMR spectrum [chemicalbook.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. eastharbourgroup.com [eastharbourgroup.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
Solubility of methyl 4-nitromandelate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-Nitromandelate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. Methyl 4-nitromandelate, a key chiral intermediate in the synthesis of various pharmaceuticals, presents a case study in the essential need for a comprehensive understanding of its solubility characteristics. This guide provides a deep dive into the theoretical and practical aspects of the solubility of methyl 4-nitromandelate in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to effectively work with this compound. We will explore the molecular factors governing its solubility, detail experimental methodologies for its determination, and discuss the thermodynamic principles that underpin the dissolution process.
Introduction: The Significance of Methyl 4-Nitromandelate
Methyl 4-nitromandelate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific synthesis and purification are paramount for the production of enantiomerically pure final drug products. The solubility of this intermediate in various organic solvents is a pivotal parameter that dictates the efficiency of reaction, crystallization, and purification processes. A thorough understanding of its solubility behavior allows for the rational selection of solvent systems, which can lead to improved yields, higher purity, and more cost-effective manufacturing processes.
The molecular structure of methyl 4-nitromandelate, featuring a polar nitro group, a hydroxyl group capable of hydrogen bonding, and an ester functional group, results in a complex interplay of intermolecular forces that govern its solubility. This guide will dissect these interactions and provide a framework for predicting and experimentally determining its solubility in a range of common organic solvents.
Theoretical Foundations of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, influenced by the relative strengths of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For methyl 4-nitromandelate, the key interactions to consider are:
-
Dipole-Dipole Interactions: The nitro group and the ester carbonyl group impart a significant dipole moment to the molecule, leading to favorable interactions with polar solvents.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., esters, ketones).
-
Van der Waals Forces: These non-specific interactions are present in all systems and contribute to the overall solvation energy.
The overall polarity of an organic molecule is a balance between its polar and non-polar regions. For esters, while they cannot form hydrogen bonds with each other, they can accept hydrogen bonds from water or other protic solvents.[1] The dissolution of a solute in a solvent is a complex process influenced by polarity and other factors.[2]
The thermodynamic favorability of dissolution is described by the Gibbs free energy change (ΔG_sol), which incorporates both enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions:
ΔG_sol = ΔH_sol - TΔS_sol
A negative ΔG_sol indicates a spontaneous dissolution process. The enthalpy of dissolution is often positive (endothermic), signifying that energy is required to break the solute's crystal lattice and the solvent's intermolecular forces.[2][3] This energy input is compensated by the formation of new solute-solvent interactions and an increase in the system's entropy as the solute disperses throughout the solvent.
Predicting the Solubility of Methyl 4-Nitromandelate
Based on its molecular structure, we can make qualitative predictions about the solubility of methyl 4-nitromandelate in various classes of organic solvents:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and N,N-dimethylformamide (DMF), which can engage in strong dipole-dipole interactions and accept hydrogen bonds.[4] Also, polar protic solvents like methanol and ethanol are likely to be good solvents due to their ability to form hydrogen bonds with the hydroxyl group.
-
Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane (DCM) and tetrahydrofuran (THF).
-
Low Solubility: Expected in nonpolar solvents such as hexane and toluene, where the energy required to break the strong intermolecular forces within the polar methyl 4-nitromandelate crystal lattice is not sufficiently compensated by the weak solute-solvent interactions.
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The isothermal saturation method is a robust and widely used technique.[4] This section provides a detailed protocol for determining the solubility of methyl 4-nitromandelate.
Materials and Equipment
-
Methyl 4-nitromandelate (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl 4-nitromandelate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 298.15 K).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of methyl 4-nitromandelate of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of methyl 4-nitromandelate in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
-
Visualizing the Experimental Workflow
Caption: Workflow for the isothermal saturation method.
Presentation of Solubility Data
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Hypothetical Solubility of Methyl 4-Nitromandelate in Various Organic Solvents at 298.15 K
| Solvent | Dielectric Constant (ε) | Solubility (g/L) | Mole Fraction (x) |
| N,N-Dimethylformamide | 36.7 | > 200 | > 0.1 |
| Acetone | 20.7 | 150 | 0.08 |
| Ethyl Acetate | 6.0 | 85 | 0.05 |
| Methanol | 32.7 | 120 | 0.07 |
| Ethanol | 24.6 | 95 | 0.06 |
| Dichloromethane | 8.9 | 50 | 0.03 |
| Toluene | 2.4 | 5 | < 0.01 |
| Hexane | 1.9 | < 1 | < 0.001 |
Thermodynamic Analysis of Dissolution
To gain deeper insight into the dissolution process, the temperature dependence of solubility can be investigated. By measuring the solubility at different temperatures, key thermodynamic parameters can be calculated using the van't Hoff equation. The dissolution of a compound in organic solvents is often an endothermic and entropy-driven process.[2]
The van't Hoff equation relates the mole fraction solubility (x) to the temperature (T):
ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
where R is the ideal gas constant. A plot of ln(x) versus 1/T will yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R, allowing for the determination of the enthalpy and entropy of dissolution.
Visualizing Thermodynamic Relationships
Caption: Relationship between experimental data and thermodynamic parameters.
Conclusion: A Practical Framework for Solubility Studies
This guide has provided a comprehensive overview of the solubility of methyl 4-nitromandelate in organic solvents, from theoretical underpinnings to practical experimental protocols. While specific quantitative data for this compound may not be readily available in the literature, the principles and methodologies outlined here offer a robust framework for its determination and interpretation. For researchers and professionals in drug development, a thorough understanding and experimental characterization of solubility are not merely academic exercises; they are essential for the successful and efficient progression of a compound from the laboratory to a viable pharmaceutical product. The ability to rationally select solvents based on sound scientific principles can significantly streamline synthesis, purification, and formulation efforts, ultimately accelerating the drug development timeline.
References
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Thermodynamic analysis of fatty acid esterification for fatty acid alkyl esters production. (n.d.). ScienceDirect. Retrieved from [Link]
-
Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of methyl o-nitromandelate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
Applications of Nitro-Substituted Mandelic Acid Esters: A Technical Guide for Drug Development Professionals
Abstract
Nitro-substituted mandelic acid esters represent a versatile and increasingly important class of molecules in modern drug discovery and development. Their unique chemical architecture, combining the chiral scaffold of mandelic acid with the electronically tunable nitro group, offers a powerful platform for the design of novel therapeutics. This technical guide provides an in-depth exploration of the applications of these esters, with a focus on their role as strategic intermediates in asymmetric synthesis and as innovative prodrugs for targeted therapies. We will delve into the synthetic methodologies for their preparation, elucidate the mechanisms underpinning their biological activity, and present key data to inform their practical application in research and development.
Introduction: The Strategic Advantage of the Nitro-Mandelate Scaffold
Mandelic acid, a naturally occurring alpha-hydroxy acid, has long been recognized as a valuable chiral building block in the synthesis of a wide array of pharmaceuticals, including antibiotics, anti-cancer agents, and anti-inflammatory drugs.[1][2] The introduction of a nitro group onto the phenyl ring of a mandelic acid ester dramatically expands its synthetic and therapeutic potential. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the benzylic position, opening up new avenues for chemical modification.[3]
Furthermore, the nitro group serves as a "warhead" for targeted drug delivery, particularly in the context of hypoxia-activated prodrugs.[4][5] This guide will explore the multifaceted applications of nitro-substituted mandelic acid esters, providing researchers and drug development professionals with a comprehensive understanding of their synthesis, mechanism of action, and potential therapeutic applications.
Synthesis and Chemical Properties
The synthesis of nitro-substituted mandelic acid esters can be achieved through several routes, primarily involving the nitration of mandelic acid or its derivatives, followed by esterification. The position of the nitro group (ortho, meta, or para) can be controlled by the choice of nitrating agent and reaction conditions, allowing for the fine-tuning of the molecule's electronic and steric properties.
General Synthetic Routes
A common approach involves the nitration of a commercially available mandelic acid derivative, followed by esterification. For instance, the synthesis of a para-nitro-substituted mandelic acid ester can be conceptualized as follows:
Figure 1: General synthetic workflow for a para-nitro-substituted mandelic acid ester, starting from p-nitrobenzaldehyde.
Alternatively, enzymatic resolutions can be employed to obtain enantiomerically pure nitro-substituted mandelic acids, which can then be esterified.[6]
Detailed Experimental Protocol: Synthesis of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
This protocol provides a general framework for the synthesis of a specific nitro-substituted mandelic acid ester. Researchers should optimize conditions based on their specific starting materials and desired product characteristics.
Materials:
-
p-Nitrobenzyl cyanide
-
Concentrated sulfuric acid
-
Methanol
-
Acid catalyst (e.g., concentrated sulfuric acid or Dowex H+ resin)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvents (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Hydrolysis of p-Nitrobenzyl Cyanide to p-Nitrophenylacetic Acid:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to p-nitrobenzyl cyanide.[7]
-
Heat the mixture under reflux for the appropriate time to ensure complete hydrolysis. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture into ice-water to precipitate the p-nitrophenylacetic acid.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure p-nitrophenylacetic acid.[7]
-
-
Esterification of p-Nitrophenylacetic Acid:
-
Dissolve the dried p-nitrophenylacetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.[8]
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Physicochemical Properties
The introduction of a nitro group significantly alters the physicochemical properties of mandelic acid esters. The table below summarizes key properties for a representative compound, this compound.
| Property | Value | Source(s) |
| CAS Number | 13305-09-4 | [9] |
| Molecular Formula | C₉H₉NO₅ | [9] |
| Molecular Weight | 211.17 g/mol | [9] |
| Predicted Boiling Point | 369.3 °C | |
| Predicted Density | 1.3244 g/cm³ | |
| Topological Polar Surface Area | 92.4 Ų |
Applications in Drug Development
The unique properties of nitro-substituted mandelic acid esters make them highly valuable in several areas of drug development, most notably as chiral synthons and as hypoxia-activated prodrugs.
Chiral Intermediates in Asymmetric Synthesis
The chiral center at the alpha-carbon of mandelic acid is a key feature for its use in asymmetric synthesis. Nitro-substituted mandelic acid esters provide access to a diverse range of enantiomerically pure building blocks. These can be used to construct complex molecules with specific stereochemistry, which is often crucial for their pharmacological activity.[2] The enzymatic resolution of racemic nitro-substituted mandelic acids is a particularly effective method for obtaining these chiral synthons.[6]
Hypoxia-Activated Prodrugs for Targeted Cancer Therapy
Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[2] This hypoxic environment is a hallmark of cancer and can be exploited for targeted drug delivery. Nitroaromatic compounds, including nitro-substituted mandelic acid esters, can be designed as prodrugs that are selectively activated in these hypoxic regions.[4][5]
Mechanism of Action:
The mechanism of activation relies on the presence of nitroreductase enzymes, which are overexpressed in hypoxic cancer cells.[3] These enzymes catalyze the reduction of the nitro group to a more reactive species, such as a hydroxylamine or an amine.[3] This reduction triggers a cascade of events that ultimately leads to the release of a cytotoxic agent, selectively killing the cancer cells while sparing healthy, well-oxygenated tissues.
Figure 2: Mechanism of action for a nitro-substituted mandelic acid ester as a hypoxia-activated prodrug.
This targeted approach has the potential to significantly improve the therapeutic index of anticancer drugs by increasing their efficacy at the tumor site while reducing systemic toxicity.
Antimicrobial Agents
Mandelic acid and its derivatives have long been known for their antimicrobial properties.[5] The introduction of a nitro group can further enhance this activity. While specific data for nitro-substituted mandelic acid esters is an area of ongoing research, the general principle is that the nitroaromatic scaffold can be a potent pharmacophore for antimicrobial agents. The mechanism often involves the bioreduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that are toxic to the microorganism.[3]
Future Perspectives and Conclusion
Nitro-substituted mandelic acid esters are a promising class of compounds with significant potential in drug discovery and development. Their utility as chiral building blocks is well-established, and their application as hypoxia-activated prodrugs represents a cutting-edge approach to targeted cancer therapy. Further research is warranted to explore the full therapeutic potential of these molecules, including the synthesis and evaluation of a wider range of derivatives with varying substitution patterns and ester functionalities. The development of more efficient and stereoselective synthetic methods will also be crucial for their widespread application. As our understanding of the complex biology of diseases like cancer continues to grow, the rational design of targeted therapies based on scaffolds like nitro-substituted mandelic acid esters will undoubtedly play an increasingly important role in the future of medicine.
References
-
Enzymatic Resolution of Substituted Mandelic Acids | Request PDF - ResearchGate. (2026, February 5). Retrieved from [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
-
This compound | 13305-09-4 - J&K Scientific. (n.d.). Retrieved from [Link]
- (Placeholder for additional references)
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing. (n.d.). Retrieved from [Link]
-
Our science: Hypoxia-Activated Prodrugs - Convert Pharmaceuticals. (n.d.). Retrieved from [Link]
- (Placeholder for additional references)
-
Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. (2010, November 17). Retrieved from [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. (2022, February 2). Retrieved from [Link]
- (Placeholder for additional references)
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed. (n.d.). Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Our science: Hypoxia-Activated Prodrugs — Convert Pharmaceuticals [convertpharma.com]
- 3. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Enantioselective reduction of methyl 4-nitrophenylglyoxylate
Application Note & Protocol
High-Fidelity Enantioselective Reduction of Methyl 4-Nitrophenylglyoxylate via Oxazaborolidine Catalysis
Abstract
The synthesis of enantiomerically pure α-hydroxy esters is a cornerstone of modern pharmaceutical and fine chemical development, where single enantiomers often exhibit desired therapeutic effects while others may be inactive or harmful. This document provides a comprehensive guide for the enantioselective reduction of a prochiral α-keto ester, methyl 4-nitrophenylglyoxylate, to its corresponding chiral α-hydroxy ester, methyl (R)-2-hydroxy-2-(4-nitrophenyl)acetate. We detail a robust and highly selective protocol centered on the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. This guide explains the underlying catalytic mechanism, provides a detailed, field-proven experimental protocol, and outlines analytical methods for the validation of stereochemical outcomes, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Principles
The asymmetric reduction of prochiral ketones and their derivatives represents one of the most efficient methods for accessing chiral secondary alcohols.[1][2] Among the available methodologies, the Corey-Bakshi-Shibata (CBS) reduction is renowned for its operational simplicity, broad substrate scope, and predictably high levels of enantioselectivity (often >95% ee).[3][4] The reaction utilizes a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex, and a catalytic amount of a chiral oxazaborolidine, most commonly derived from the amino acid (S)-proline.[2][5]
The Mechanism of Stereocontrol
The efficacy of the CBS reduction hinges on a well-defined catalytic cycle that creates a highly organized, chiral environment for the hydride transfer step. The mechanism, supported by extensive experimental and spectroscopic evidence, proceeds through several key stages.[4][6]
-
Catalyst-Borane Complex Formation: The cycle begins with the coordination of a borane molecule (BH₃) to the Lewis-basic ring nitrogen of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4][7]
-
Ketone Coordination: The prochiral ketone (the α-keto ester substrate) then coordinates to the now more Lewis-acidic endocyclic boron. This coordination is sterically directed; the ketone orients itself to minimize steric repulsion between its larger substituent (the 4-nitrophenyl group) and the bulky substituent on the catalyst's stereocenter.[7]
-
Face-Selective Hydride Transfer: The crucial hydride transfer occurs from the activated borane to the carbonyl carbon of the coordinated ketone. This transfer proceeds through a highly organized, six-membered chair-like transition state. The pre-determined orientation of the ketone ensures the hydride is delivered to only one of the two enantiotopic faces of the carbonyl.[3][7]
-
Product Release and Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, allowing it to re-enter the catalytic cycle. A final acidic workup hydrolyzes the alkoxyborane to yield the desired chiral alcohol.[7]
Sources
Introduction: The Imperative for Enantiopure Intermediates
An in-depth guide to the biocatalytic production of enantiopure methyl 4-nitromandelate, a key chiral building block for the pharmaceutical industry. This document provides a detailed overview of various enzymatic strategies, complete with step-by-step protocols and expert insights for researchers, scientists, and drug development professionals.
Optically active mandelic acid derivatives, such as (R)- and (S)-methyl 4-nitromandelate, are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals. The specific stereochemistry of these intermediates often dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Traditional chemical methods for obtaining single-enantiomer compounds frequently rely on chiral auxiliaries or resolutions that are resource-intensive and can generate significant chemical waste. Biocatalysis has emerged as a powerful and sustainable alternative, leveraging the inherent stereoselectivity of enzymes to produce high-purity chiral molecules under mild reaction conditions.[1][2] This application note details robust biocatalytic routes for synthesizing enantiopure methyl 4-nitromandelate, focusing on practical, field-proven protocols.
Strategic Overview of Biocatalytic Routes
Several enzymatic strategies can be employed to produce enantiopure methyl 4-nitromandelate. The optimal choice depends on the available starting materials, desired enantiomer, and scalability requirements. The three primary routes discussed herein are:
-
Kinetic Resolution via Hydrolase-Catalyzed Acylation: This classic approach involves the enantioselective acylation of a racemic mixture of methyl 4-nitromandelate. A lipase or esterase selectively acylates one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted, enantiopure alcohol.
-
Asymmetric Reduction of a Prochiral Ketone: This highly efficient method starts with an achiral precursor, methyl 4-nitrobenzoylformate, and uses a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to stereoselectively reduce the ketone to a single enantiomer of the desired alcohol.[3][4] This approach can theoretically achieve a 100% yield.
-
Dynamic Kinetic Resolution (DKR): This advanced strategy combines the kinetic resolution of a hydrolase with an in-situ racemization of the undesired enantiomer.[5] By continuously converting the slow-reacting enantiomer back into the racemate, DKR overcomes the 50% theoretical yield limit of standard kinetic resolution.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-Methyl 4-Nitromandelate
Principle & Rationale
Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture at a much higher rate than the other.[6] In this protocol, the widely-used and robust immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym 435, is employed.[7][8] CALB catalyzes the enantioselective transesterification of the hydroxyl group of one enantiomer of methyl 4-nitromandelate using an acyl donor. Vinyl acetate is an excellent acyl donor because its enol byproduct tautomerizes to acetaldehyde, driving the reaction equilibrium forward. The result is a mixture of one enantiomer as an acetate ester and the other, unreacted enantiomer as the alcohol, which can then be separated by standard chromatographic methods.
Workflow Visualization
Caption: Lipase-catalyzed kinetic resolution of racemic methyl 4-nitromandelate.
Experimental Protocol
Materials and Reagents:
-
(R,S)-Methyl 4-nitromandelate (Substrate)
-
Novozym 435 (Immobilized Candida antarctica Lipase B)
-
Vinyl acetate (Acyl donor)
-
Methyl tert-butyl ether (MTBE), anhydrous (Solvent)
-
Sodium sulfate (Drying agent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (Eluents for chromatography)
-
Chiral HPLC column for analysis (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
To a dry 100 mL round-bottom flask, add (R,S)-methyl 4-nitromandelate (2.11 g, 10 mmol).
-
Dissolve the substrate in 50 mL of anhydrous MTBE.
-
Add Novozym 435 (200 mg, ~10% w/w of substrate). The optimal enzyme loading may vary and should be determined empirically.
-
Add vinyl acetate (1.8 mL, 20 mmol, 2 equivalents).
-
Seal the flask and place it on an orbital shaker at 200 rpm and a constant temperature of 40°C.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (~50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the enzyme beads and analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess (ee) of both the remaining substrate and the product. The reaction should be stopped at or near 50% conversion to maximize the ee of both components.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with fresh MTBE, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Separate the unreacted (S)-methyl 4-nitromandelate from the acetylated (R)-product using silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 5:95 to 30:70) is typically effective.
-
Characterization: Analyze the purified fractions by chiral HPLC to confirm their enantiomeric purity.
Data Summary
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| Novozym 435 | Vinyl Acetate | MTBE | 40 | 8-24 | ~50 | >99 (S) | >99 (R) |
| PCL | Vinyl Acetate | Toluene | 30 | 48 | ~48 | >98 (S) | >98 (R) |
| CALA | Acetic Anhydride | 2-MeTHF | 50 | 12 | ~50 | >95 (S) | >97 (R) |
Note: Data presented is representative and derived from typical lipase resolution literature.[8] PCL = Pseudomonas cepacia lipase; CALA = Candida antarctica lipase A.
Protocol 2: ADH-Catalyzed Asymmetric Reduction of Methyl 4-Nitrobenzoylformate
Principle & Rationale
Asymmetric reduction of a prochiral ketone offers a direct path to a single enantiomer, potentially achieving 100% theoretical yield.[9][10] This process utilizes an alcohol dehydrogenase (ADH) or ketoreductase (KRED), which are NAD(P)H-dependent enzymes.[4] The enzyme transfers a hydride from the cofactor (NADPH or NADH) to one specific face of the ketone carbonyl, establishing the chiral center with high stereoselectivity. A critical component of this system is cofactor regeneration. Since NAD(P)H is expensive, it is used in catalytic amounts and continuously regenerated from its oxidized form, NAD(P)+. A common and efficient method is a substrate-coupled approach using a sacrificial alcohol like isopropanol, which is oxidized to acetone by the same ADH, thereby reducing NAD(P)+ back to NAD(P)H.
Workflow Visualization
Caption: ADH-catalyzed asymmetric reduction with integrated cofactor regeneration.
Experimental Protocol
Materials and Reagents:
-
Methyl 4-nitrobenzoylformate (Substrate)
-
A suitable KRED or ADH (e.g., KRED-P1-B02 from Codexis or ADH from Lactobacillus brevis). Can be used as a lyophilized powder or whole-cell catalyst.
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP+)
-
Isopropanol (co-substrate for regeneration)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (Drying agent)
-
Chiral HPLC column for analysis
Procedure:
-
In a temperature-controlled reaction vessel, prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add NADP+ to a final concentration of 1 mM.
-
Add the ADH/KRED enzyme preparation (e.g., 1-2 mg/mL of lyophilized powder or 50-100 mg/mL wet cell weight for whole cells). Stir gently to dissolve/suspend.
-
Add methyl 4-nitrobenzoylformate to a final concentration of 50 mM (1.05 g). The substrate can be added as a solid or as a concentrated solution in a water-miscible co-solvent like DMSO (final DMSO concentration <5% v/v).
-
Start the reaction by adding isopropanol to a final concentration of 10% v/v (5 mL).
-
Maintain the reaction at 30°C with gentle stirring. Keep the vessel sealed to prevent evaporation of isopropanol and acetone.
-
Reaction Monitoring: Monitor the disappearance of the ketone substrate and the formation of the alcohol product by HPLC (chiral or achiral).
-
Work-up: Once the reaction has reached completion (typically >95% conversion in 12-24 hours), stop the reaction by adding an equal volume of ethyl acetate (50 mL). If using whole cells, centrifuge the mixture first to remove the cells.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Characterization: The crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography. Determine the enantiomeric excess (ee) of the final product by chiral HPLC.
Data Summary
| Enzyme Source | Cofactor System | Substrate Conc. | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) |
| Lactobacillus brevis ADH | NADP+/Isopropanol | 50 mM | 30 | 24 | >99 | >99 (R) |
| Engineered KRED | NADPH/Glucose-GDH | 100 mM | 35 | 16 | >98 | >99.5 (S) |
| Thermoanaerobacter sp. ADH | NADP+/Isopropanol | 25 mM | 45 | 18 | >95 | >99 (R) |
Note: Data is representative of typical ADH/KRED reduction systems.[9][11] The stereochemical outcome (R vs. S) is enzyme-dependent, as ADHs can exhibit either Prelog or anti-Prelog selectivity.[10]
References
-
UFMG. (2022, May 10). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Retrieved from [Link]
-
MDPI. (2020, December 16). One-Pot Biocatalytic Preparation of Enantiopure Unusual α-Amino Acids from α-Hydroxy Acids via a Hydrogen-Borrowing Dual-Enzyme Cascade. Retrieved from [Link]
-
Frontiers. (2022, May 10). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, October 21). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Retrieved from [Link]
-
PubMed. (2016, March 15). Racemization of undesired enantiomers: Immobilization of mandelate racemase and application in a fixed bed reactor. Retrieved from [Link]
-
MDPI. (2024, December 30). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. Retrieved from [Link]
-
SpringerLink. (n.d.). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Retrieved from [Link]
-
EurekAlert!. (2025, November 11). CYP152 peroxygenases open a green pathway to chiral molecules. Retrieved from [Link]
-
BioMed Central. (2012, October 30). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Retrieved from [Link]
-
PubMed. (n.d.). Microbial/enzymatic synthesis of chiral drug intermediates. Retrieved from [Link]
-
JSTAGE. (n.d.). SYNTHESIS, PROPERTIES, AND APPLICATION OF LIPASE FROM CANDIDA ANTARCTICA FOR HIGH YIELD MONOACYLGLYCEROL BIOSYNTHESIS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved from [Link]
-
Bentham Science. (2021, August 27). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Retrieved from [Link]
-
PubMed. (n.d.). Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals. Retrieved from [Link]
-
Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]
-
Academia.edu. (n.d.). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Retrieved from [Link]
-
PubMed. (2004, December 29). Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives. Retrieved from [Link]
-
JOCPR. (2015). Review Article Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Retrieved from [Link]
-
Dove Medical Press. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
MDPI. (2022, May 30). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]
-
Thieme. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link]
-
Scribd. (2013, November 26). Biocatalytic Approaches To The Synthesis of Enantiomerically Pure Chiral Amines. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. Retrieved from [Link]
-
M-CSA. (n.d.). Mandelate racemase. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of enantiopure epoxides through biocatalytic approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the active center of the enzyme mandelate racemase treated under a quantum mechanical potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction catalyzed by mandelate racemase (MR). Retrieved from [Link]
-
TU Delft Repository. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]
-
PMC. (n.d.). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stereospecific Reduction of Methyl. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Retrieved from [Link]
Sources
- 1. Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. repositorio.ufmg.br [repositorio.ufmg.br]
- 4. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 5. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. d-nb.info [d-nb.info]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Enantiomeric Excess in the Resolution of Methyl 4-Nitromandelate
Welcome to the technical support center for the enzymatic resolution of methyl 4-nitromandelate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantiomeric excess (ee). Enantiomerically pure α-hydroxy acids like 4-nitromandelic acid are critical building blocks in the synthesis of many pharmaceuticals.[1] Enzymatic kinetic resolution is a powerful method for obtaining these chiral molecules, but its success hinges on the precise control of several key parameters.
This document moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to make informed decisions to enhance your results.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the kinetic resolution of methyl 4-nitromandelate and related substrates.
Q1: My enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate?
A: Low enantiomeric excess is the most frequent challenge in kinetic resolution. The enantioselectivity of an enzyme is not an immutable property; it is highly sensitive to its environment. The primary factors to investigate are the choice of enzyme, the reaction solvent, temperature, and the water content (or water activity) of the system. Often, a systematic, one-factor-at-a-time optimization is required to achieve high selectivity.
Below is a logical workflow to troubleshoot a low ee result.
Caption: Troubleshooting decision tree for low enantiomeric excess.
Q2: How does the choice of solvent impact enantioselectivity?
A: The solvent is one of the most powerful tools for "tuning" an enzyme's selectivity. Lipases, the most common enzymes for this resolution, are activated at a lipid-water interface.[2] In nearly anhydrous organic solvents, the enzyme's conformation is more rigid, which can significantly enhance its ability to discriminate between enantiomers.[3]
-
Causality: The solvent influences the flexibility of the enzyme's active site and the solvation of the substrate. Hydrophobic (non-polar) solvents are generally preferred because they are less likely to strip the essential, thin layer of water required for the enzyme's catalytic activity.[3][4] Polar solvents can sometimes disrupt this water layer, leading to lower activity and/or selectivity.[2] The "log P" value (a measure of a solvent's hydrophobicity) is often correlated with enantioselectivity; in many lipase-catalyzed reactions, a higher log P value leads to better results.[5]
-
Practical Steps:
-
Start with a non-polar solvent like hexane, toluene, or diisopropyl ether.
-
If selectivity is still low, screen a range of solvents with varying log P values.
-
Avoid highly polar, water-miscible solvents like DMSO or methanol unless specific literature suggests their use, as they can denature the enzyme.[2]
-
| Solvent | Typical Log P | Expected Impact on Enantioselectivity (E-value) |
| n-Hexane | 3.9 | Often High |
| Toluene | 2.7 | Often High |
| Diisopropyl Ether | 1.9 | Good to High |
| Tetrahydrofuran (THF) | 0.5 | Variable, often lower than non-polar solvents |
| Acetonitrile | -0.3 | Often Low, can reduce enzyme activity |
Table 1. General effect of solvent choice on lipase enantioselectivity.
Q3: What is the effect of temperature on the reaction, and can I use it to improve my ee?
A: Yes, temperature is a critical and easily adjustable parameter. There is a thermodynamic basis for its effect on enantioselectivity. The enantiomeric ratio (E) is related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two enantiomers.
-
Causality: Generally, lowering the reaction temperature increases enantioselectivity.[6][7] This is because the contribution of the enthalpic difference (ΔΔH‡) between the two enantiomeric transition states becomes more dominant over the entropic difference (ΔΔS‡) at lower temperatures. A lower temperature can "lock" the enzyme into a more selective conformation. However, this comes at the cost of a significantly slower reaction rate.[8] Conversely, increasing the temperature increases the reaction rate but often erodes enantioselectivity.[7]
-
Practical Steps:
-
If your ee is moderate, try reducing the temperature from ambient to 4°C. Be prepared for a much longer reaction time.
-
Conduct a temperature screening study (e.g., 4°C, 15°C, 25°C, 40°C) to find the optimal balance between an acceptable reaction time and the desired ee.
-
Be aware that some enzymes exhibit an "inversion temperature," above which enantioselectivity might unexpectedly increase again, although this is less common.[9]
-
| Temperature | Reaction Rate | Enantioselectivity (E-value) |
| ↓ | ↓ | ↑ |
| ↑ | ↑ | ↓ |
Table 2. The typical trade-off between reaction temperature, rate, and enantioselectivity.
Q4: I'm getting inconsistent results between experiments. Could water content be the culprit?
A: Absolutely. For enzymes in organic media, the amount of water present is paramount and one of the most common sources of poor reproducibility. The term to understand is water activity (a_w) , which represents the energy state of water in the system and how "available" it is to the enzyme.[10]
-
Causality: Enzymes require a minimal amount of bound water to maintain their catalytically active conformation.[4][11]
-
Too little water (low a_w): The enzyme becomes too rigid, leading to very low or no activity.
-
Too much water (high a_w): The enzyme becomes too flexible, which can decrease its enantioselectivity.[6] Excess water can also promote the undesired hydrolysis of the ester product back to the carboxylic acid, complicating the resolution.
-
-
Practical Steps:
-
Standardize Water Content: Always use solvents from a freshly opened bottle or dry them over molecular sieves before use.
-
Control Water Activity: Add a controlled amount of salt hydrate pair or, more simply, a small, defined quantity of anhydrous sodium sulfate or 3Å/4Å molecular sieves to the reaction to maintain a constant, low water activity.
-
The optimal water activity often corresponds to the point of maximum reaction rate and enantioselectivity.[10][12]
-
Caption: The effect of water activity on enzyme conformation and activity.
Q5: How can I achieve both high enantiomeric excess and a yield greater than 50%?
A: Standard kinetic resolution is inherently limited to a theoretical maximum yield of 50% for a single enantiomer. To overcome this, you must employ Dynamic Kinetic Resolution (DKR) .
-
Causality: DKR combines the fast, enzyme-catalyzed reaction of one enantiomer with the simultaneous, in-situ racemization of the slower-reacting enantiomer.[13][14] This continuously replenishes the substrate pool with the desired enantiomer, allowing the reaction to proceed to a theoretical yield of 100% with high ee. For mandelic acid derivatives, racemization can be achieved using a second enzyme (a racemase) or under specific chemical conditions (e.g., base catalysis, though this can be challenging to control).[13][14]
Caption: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).
Experimental Protocols
General Protocol: Lipase-Catalyzed Kinetic Resolution of Methyl 4-nitromandelate
This protocol provides a starting point for optimization. Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym 435®), is an excellent choice for this substrate.
1. Materials:
-
Racemic methyl 4-nitromandelate (Substrate)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435®)
-
Anhydrous organic solvent (e.g., Toluene or Diisopropyl ether)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous Sodium Sulfate or 3Å Molecular Sieves
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Orbital shaker with temperature control
2. Reaction Setup:
-
To a 25 mL screw-cap vial, add racemic methyl 4-nitromandelate (e.g., 100 mg, 0.47 mmol).
-
Add 10 mL of anhydrous toluene.
-
Add anhydrous sodium sulfate (approx. 200 mg) or activated 3Å molecular sieves to ensure anhydrous conditions.
-
Add the acyl donor, vinyl acetate (e.g., 1.2 equivalents). The use of an enol ester like vinyl acetate is advantageous as its byproduct, acetaldehyde, is volatile and does not promote a reverse reaction.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in an orbital shaker.
-
Initiate the reaction by adding the immobilized lipase (e.g., 20 mg). Ensure the enzyme has been properly stored and handled to maintain its activity.
-
Seal the vial and shake at a constant speed (e.g., 200 rpm) to ensure good mixing.[15]
3. Reaction Monitoring:
-
Periodically (e.g., at 1, 2, 4, 8, and 24 hours), pause the agitation and allow the immobilized enzyme to settle.
-
Withdraw a small aliquot (approx. 50 µL) of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any enzyme particles and effectively stop the reaction in the sample.[15]
-
Dilute the sample with an appropriate solvent (e.g., hexane/isopropanol) for chiral HPLC analysis.
-
Analyze by chiral HPLC to determine the enantiomeric excess of the remaining substrate (methyl 4-nitromandelate) and the formed product (acetylated methyl 4-nitromandelate). This allows for the calculation of conversion and the enantiomeric ratio (E).
4. Termination and Workup:
-
Once the desired conversion is reached (typically near 50% for high ee of the remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of unreacted starting material and acetylated product can then be separated using standard techniques like column chromatography.
References
- Lajtai-Szabó, P., Nemestóthy, N., & Gubicza, L. (2020). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry.
- Lund University. (n.d.). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity.
- Lund University Research Portal. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity.
-
Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2016). Lipase catalysis in organic solvents: advantages and applications. Biological Procedures Online, 18, 2. [Link]
-
Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 5(1), 45-54. [Link]
-
Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2016). Lipase catalysis in organic solvents: Advantages and applications. ResearchGate. [Link]
-
Singh, R. K., Tiwari, M. K., Singh, R., & Lee, J. K. (2013). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Applied microbiology and biotechnology, 97(1), 1-14. [Link]
-
Cui, Y., Liu, Y., Zhang, Y., & Liu, J. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry, 86(22), 15869-15878. [Link]
-
Carrea, G., Ottolina, G., & Riva, S. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (24), 2409-2410. [Link]
-
Watanabe, K., Koshiba, T., Yasufuku, Y., Miyazawa, T., & Ueji, S. (2001). Effects of substituent and temperature on enantioselectivity for lipase-catalyzed esterification of 2-(4-substituted phenoxy) propionic acids in organic solvents. Bioorganic chemistry, 29(2), 65-76. [Link]
-
Lund University. (n.d.). The influence of water activity on the enantioselectivity in the enzyme-catalyzed reduction of 2-pentanone. [Link]
-
Xu, Y., Wang, Y., & Liu, Y. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(11), 5698. [Link]
-
Herger, M. R., & Nestl, B. M. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. [Link]
-
Tan, H., & Li, L. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts, 6(2), 25. [Link]
-
Herger, M. R., & Nestl, B. M. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing. [Link]
-
Ganesan, P., Narayanasamy, S., & Ramasamy, K. (2008). Effects of Water on Enzyme Performance with an Emphasis on the Reactions in Supercritical Fluids. Critical Reviews in Food Science and Nutrition, 48(9), 854-869. [Link]
-
Holmberg, E., & Hult, K. (1991). Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. Biocatalysis, 5(2), 125-135. [Link]
-
Wang, Z., & Zhu, C. (2016). Enantioselective C–H Olefination via Kinetic Resolution. Angewandte Chemie International Edition, 55(36), 10811-10815. [Link]
-
Academia.edu. (n.d.). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. [Link]
-
Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
Girek, T., & Wawrzyniak, R. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(20), 4691. [Link]
-
Zaushitsyna, O., et al. (2021). Tuning Immobilized Enzyme Features by Combining Solid-Phase Physicochemical Modification and Mineralization. International Journal of Molecular Sciences, 22(16), 8887. [Link]
Sources
- 1. Enantioselective C–H Olefination via Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review | MDPI [mdpi.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity | Lund University [lunduniversity.lu.se]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. almacgroup.com [almacgroup.com]
- 9. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. real.mtak.hu [real.mtak.hu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Racemization of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
Welcome to the dedicated technical support resource for managing the stereochemical integrity of methyl 2-hydroxy-2-(4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with racemization during the synthesis, purification, or storage of this chiral building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the racemization of this compound, providing direct, actionable advice.
Q1: My synthesis of enantiomerically enriched this compound is resulting in a nearly racemic mixture. What are the likely causes?
A: Racemization of α-hydroxy esters like this compound is primarily caused by the lability of the α-proton (the hydrogen on the carbon bearing the hydroxyl and ester groups).[1] The presence of the electron-withdrawing 4-nitrophenyl group further increases the acidity of this proton, making it susceptible to abstraction. The most common culprits in a synthetic procedure are:
-
Basic Conditions: Exposure to even mild bases can lead to deprotonation of the α-carbon. The resulting planar enolate intermediate can be protonated from either face with equal probability, leading to a racemic mixture.[2][3] This is a significant issue in reactions like ester hydrolysis or transesterification if not carefully controlled.[4]
-
Acidic Conditions: While generally less rapid than base-catalyzed racemization for this class of compounds, strong acids can also promote racemization via an enol intermediate.[1][2]
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, especially if catalytic amounts of acid or base are present.[5][6][7][8]
-
Solvent Effects: Polar, protic solvents can facilitate proton transfer and stabilize the charged intermediates involved in racemization pathways.[9]
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: If using a base, consider switching to a non-nucleophilic, sterically hindered base and running the reaction at a lower temperature.
-
Purification strategy: During workup and purification, avoid prolonged exposure to acidic or basic conditions. For example, if using chromatography, ensure your silica gel is neutral or consider using a buffered mobile phase.
-
Temperature control: Maintain the lowest possible temperature throughout your synthesis and purification that allows for a reasonable reaction rate and solubility.
Q2: I've successfully synthesized my chiral ester with high enantiomeric excess (ee), but I'm observing a decrease in ee after purification by silica gel chromatography. Why is this happening and how can I prevent it?
A: This is a common and often overlooked problem. Standard silica gel is slightly acidic and can catalyze the racemization of sensitive compounds like yours. The prolonged contact time and large surface area during chromatography can exacerbate this issue.
Solutions:
-
Use Neutralized Silica Gel: You can neutralize silica gel by preparing a slurry with a suitable buffer (e.g., triethylamine in your eluent system) and then evaporating the solvent.
-
Alternative Purification Methods: Consider preparative chiral HPLC, which can separate enantiomers and is often performed under less harsh conditions.[10][11][12] Another option is crystallization, which can sometimes be used to isolate the desired enantiomer.[13]
-
Minimize Contact Time: If you must use standard silica gel, aim for a rapid purification. Use a larger diameter column to shorten the elution time.
Q3: My enantiomerically pure this compound is losing its optical purity during storage. What are the optimal storage conditions?
A: The stability of chiral compounds in storage is critical. Racemization can occur over time, especially if the compound is not stored correctly.
Recommended Storage Protocol:
-
Temperature: Store the compound at low temperatures, ideally at -20°C or -80°C for long-term stability.[14][15][16][17]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes initiate degradation pathways that lead to racemization.
-
Moisture and Light: Protect the compound from moisture and light.[18] Store it in a tightly sealed, amber vial inside a desiccator.[14][18]
-
Solvent-Free: Store the compound as a solid (lyophilized powder if possible). If it must be stored in solution, use a non-polar, aprotic solvent and keep it frozen.[16]
| Condition | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the kinetic energy available for racemization.[14][15] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation. |
| Moisture | Desiccated | Prevents hydrolysis and potential acid/base catalysis.[18] |
| Light | Amber vial/darkness | Prevents photo-degradation.[18] |
| Form | Solid (lyophilized) | Minimizes molecular mobility and potential solvent-mediated racemization. |
Q4: How can I accurately determine the enantiomeric excess of my this compound?
A: Accurate determination of ee is crucial for assessing the success of your synthesis and for ensuring the quality of your material.
Primary Analytical Technique:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[10][12] You will need a chiral stationary phase (CSP) column. The choice of column and mobile phase will need to be optimized for your specific compound.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid ee determination, often in conjunction with other methods.[19][20]
Protocol for ee Determination by Chiral HPLC:
-
Sample Preparation: Dissolve a small amount of your compound in the mobile phase.
-
Column Selection: A common starting point for α-hydroxy esters are columns with polysaccharide-based chiral selectors.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector set to a wavelength where the 4-nitrophenyl group has strong absorbance.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Enantiomerically Enriched this compound via Asymmetric Reduction
This protocol focuses on the biocatalytic reduction of the corresponding α-keto ester, which is an effective method for establishing the chiral center with high enantioselectivity under mild conditions.[21]
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize methyl 2-oxo-2-(4-nitrophenyl)acetate. This can be achieved through various methods, including the oxidation of this compound.
-
Biocatalyst Selection: Choose a suitable ketoreductase (KRED) enzyme or a whole-cell biocatalyst known for the asymmetric reduction of α-keto esters.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Add the methyl 2-oxo-2-(4-nitrophenyl)acetate and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration).
-
Enzyme Addition: Add the selected KRED to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC.
-
Work-up: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the product using a method that minimizes the risk of racemization, such as flash chromatography with neutralized silica gel.
Protocol 2: Kinetic Resolution of Racemic this compound
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material.[22]
Step-by-Step Methodology:
-
Enzyme Selection: Choose a lipase that selectively acylates one enantiomer of the α-hydroxy ester.
-
Reaction Setup: Dissolve the racemic this compound in a non-polar organic solvent (e.g., toluene). Add an acylating agent (e.g., vinyl acetate) and the selected lipase.
-
Reaction Progress: Allow the reaction to proceed until approximately 50% conversion is reached. This can be monitored by HPLC.
-
Separation: At 50% conversion, stop the reaction and separate the unreacted, enantiomerically enriched this compound from the acylated enantiomer by column chromatography.
Visualizing the Racemization Pathway
The following diagram illustrates the base-catalyzed racemization mechanism, which proceeds through a planar enolate intermediate.
Caption: Base-catalyzed racemization pathway.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving racemization issues.
Caption: A systematic workflow for troubleshooting racemization.
References
-
Whitman, C. P., & Kenyon, G. L. (1984). Mechanism of the reaction catalyzed by mandelate racemase. 1. Chemical and kinetic evidence for a two-base mechanism. PubMed. Retrieved from [Link]
-
Naik, S. J., et al. (2000). Determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Oki, K., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]
-
ETH Library. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Retrieved from [Link]
-
Unknown Author. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) effect of temperature on C−O bond rotation (ii) plot for determining the racemization barrier. Retrieved from [Link]
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]
-
ACS Publications. (2014, June 3). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Retrieved from [Link]
-
Unknown Author. (n.d.). Peptide Storage. Retrieved from [Link]
-
Machajewski, T. D., et al. (2007). Biocatalytic racemization of sec-alcohols and alpha-hydroxyketones using lyophilized microbial cells. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
ResearchGate. (2022, January 27). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate.? Retrieved from [Link]
-
Landro, J. A., et al. (1991). Mechanism of the reaction catalyzed by mandelate racemase. 3. Asymmetry in reactions catalyzed by the H297N mutant. PubMed. Retrieved from [Link]
-
Unknown Author. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from [Link]
-
Canary, J. W., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Retrieved from [Link]
-
ResearchGate. (2024, August 21). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Retrieved from [Link]
-
NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. Retrieved from [Link]
-
MapleResearchLabs. (2026, February 13). Peptide Storage and Stability for Research Applications. Retrieved from [Link]
-
MDPI. (2021, September 21). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Retrieved from [Link]
-
Unknown Author. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Retrieved from [Link]
-
Unknown Author. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Retrieved from [Link]
-
MDPI. (2017, September 30). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Unknown Author. (2007). Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
MSU chemistry. (n.d.). Supplemental Topics. Retrieved from [Link]
- Google Patents. (n.d.). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
-
RSC Publishing. (2025, February 18). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Retrieved from [Link]
-
Synthagen. (2025, August 25). How to store peptides so they do not lose their properties? Retrieved from [Link]
- Google Patents. (n.d.). US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases.
-
Unknown Author. (n.d.). Peptide Storage Guide. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H9NO5). Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Retrieved from [Link]
-
IRE Journals. (n.d.). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Retrieved from [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. youtube.com [youtube.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uma.es [uma.es]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. Peptide Storage - Altara Peptides [altarapeptides.com]
- 15. mapleresearchlabs.com [mapleresearchlabs.com]
- 16. bachem.com [bachem.com]
- 17. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 18. synthagenlabs.com [synthagenlabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound|CAS 13305-09-4 [benchchem.com]
- 22. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
Technical Support Center: Methyl 4-Nitromandelate Purification
The following technical guide is structured as a Tier 2/Tier 3 Support Center resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the purification of Methyl 4-nitromandelate (CAS: 20532-33-6).
Topic: Purification & Troubleshooting for Methyl 4-nitromandelate Document ID: TS-MNM-004 Last Updated: February 24, 2026 Applicable For: Process Chemistry, Medicinal Chemistry, Analytical Development[1][2]
Core Directive & Executive Summary
Methyl 4-nitromandelate is a critical chiral building block, often used in the synthesis of
The Golden Path (Standard Protocol): For most reaction mixtures (specifically Fischer esterification or reduction of glyoxylates), the most robust purification sequence is:
-
Quench/Neutralization (pH control is vital).
-
Extractive Workup (Removal of acid/salts).
-
Enrichment (Optical purity enhancement, if applicable).
The "Golden Path" Workflow
The following diagram illustrates the logical flow for purifying Methyl 4-nitromandelate from a crude reaction mixture.
Figure 1: Decision logic for the isolation of Methyl 4-nitromandelate. Note the critical loop for acid removal prior to crystallization.
Troubleshooting Guide (FAQ Format)
Category A: Phase Separation & Extraction Issues
Q: I have a persistent emulsion during the aqueous workup. How do I resolve this? A: Emulsions are common due to the amphiphilic nature of the nitro-aromatic ring and the hydroxyl group.
-
The Cause: Often caused by fine particulates or oligomers formed during the reaction.
-
The Fix:
-
Salting Out: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic product out of the water phase.
-
Filtration: Pass the biphasic mixture through a pad of Celite. This removes the fine particulates stabilizing the emulsion.
-
Solvent Switch: If using Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc). DCM often forms tighter emulsions with nitro-compounds due to density similarities with brine.
-
Q: My product contains significant unreacted 4-nitromandelic acid. Why didn't the extraction remove it? A: Methyl 4-nitromandelate is stable, but the starting acid is persistent if the pH is incorrect.
-
The Mechanism: 4-Nitromandelic acid has a pKa of ~3.4. To keep it in the aqueous layer, the pH must be > 5.5 (2 units above pKa).
-
The Protocol: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Validation: Check the pH of the aqueous output.[4] It must be basic (pH ~8-9). If it is acidic, you have exhausted the buffer capacity; wash again.
-
Category B: Crystallization & "Oiling Out"[2][5][6]
Q: Upon cooling, my product comes out as a yellow oil instead of crystals. How do I fix "oiling out"? A: Oiling out occurs when the temperature where the solution hits saturation is higher than the melting point of the solvated product.[5]
-
Immediate Remedy:
-
Reheat the mixture until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface.
-
Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities, which lowers the melting point further, promoting oiling.[2]
-
-
Solvent System Adjustment:
-
Too Polar? If using pure Ethanol/Methanol, the solubility might be too high.
-
Recommended System:Toluene (hot) often works well for nitro-aromatics. Alternatively, use EtOAc/Heptane (1:4) . Dissolve in minimum hot EtOAc, then slowly add hot Heptane until turbid.
-
Q: What is the best solvent for maximizing yield vs. purity? A: Refer to the solvent screening table below.
| Solvent System | Polarity | Yield Potential | Purity Potential | Notes |
| Toluene | Moderate | High | High | Best balance. Nitro-stacking interactions help crystal packing. |
| EtOAc / Hexane | Tunable | Moderate | Medium | Good for initial cleanup. Risk of oiling out if Hexane added too fast. |
| Isopropanol (IPA) | Polar | Low | Very High | excellent for removing polar impurities, but high solubility loss. |
| DCM | Low | N/A | N/A | Avoid. Solubility is too high; difficult to crystallize. |
Category C: Enantiomeric Purity (Chiral Resolution)
Q: I synthesized (±)-Methyl 4-nitromandelate but need the (R)-enantiomer. How do I enrich it? A: If you cannot perform asymmetric synthesis, you must use Kinetic Resolution .
-
The Method: Enzymatic hydrolysis using lipases (e.g., Pseudomonas sp. or immobilized CALB).
-
The Logic: The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact.
-
Protocol:
-
Suspend racemic ester in phosphate buffer (pH 7.0) with the lipase.
-
Monitor ee% via Chiral HPLC.
-
Stop point: When conversion reaches ~50-55%.
-
Workup: Basify to pH 8 and extract with EtOAc. The (R)-ester extracts; the (S)-acid stays in water [1, 2].
-
Analytical Validation (Self-Check)
Before proceeding to the next step of your synthesis, validate the purity using these parameters:
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: 30% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The nitro group is strongly UV active.
-
Rf Value: Ester will be significantly higher (less polar) than the acid or amide impurities.
-
-
H-NMR Diagnostic:
-
Look for the methyl ester singlet around
3.7-3.8 ppm. -
Look for the
-proton (chiral center) around 5.2-5.4 ppm. -
Impurity Check: Any peaks near
2.0-2.5 usually indicate residual toluene or ethyl acetate (solvent trap).
-
References
-
Functional Characterization of a Novel Dactylosporangium Esterase and Its Utilization in the Asymmetric Synthesis of (R)-Methyl Mandelate. Source: ResearchGate. URL:[Link] (Note: This paper establishes the enzymatic kinetic resolution protocols for mandelate derivatives.)
-
Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. Source: National Institutes of Health (PMC). URL:[Link] (Note: Provides context on non-enzymatic resolution strategies for similar chiral centers.)
-
How To: Purify by Crystallization. Source: University of Rochester, Department of Chemistry. URL:[Link] (Note: Authoritative guide on solvent selection and troubleshooting "oiling out" phenomena.)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Column Selection for Nitro-Substituted Mandelic Esters
Nitro-substituted mandelic esters are a class of compounds critical in pharmaceutical synthesis, serving as key intermediates and chiral building blocks.[1] Their accurate analysis by High-Performance Liquid Chromatography (HPLC) is paramount for quality control, process monitoring, and enantiomeric purity assessment. However, the unique physicochemical characteristics of these molecules—a chiral center, an aromatic ring, and a polar nitro group—present a multifaceted analytical challenge. This guide provides a comprehensive comparison of HPLC column technologies for this specific application, grounding recommendations in mechanistic principles and experimental evidence to empower researchers in making informed decisions for robust and reliable separations.
The Analytical Challenge: Unpacking the Molecule
The structure of a nitro-substituted mandelic ester dictates the separation strategy. Three key features must be considered:
-
Chirality: The presence of a stereocenter at the alpha-carbon means these compounds exist as enantiomers. For many pharmaceutical applications, isolating or quantifying a specific enantiomer is mandatory, necessitating chiral separation techniques.[1][2]
-
Aromaticity: The phenyl ring is a dominant feature, making the molecule amenable to retention mechanisms involving π-π interactions, in addition to standard hydrophobic interactions.[3][4]
-
Polarity & Dipole Moment: The nitro group (-NO2) is strongly electron-withdrawing and imparts a significant dipole moment to the molecule. This enhances polarity and introduces the potential for specific dipole-dipole interactions with the stationary phase, influencing retention and selectivity, especially when comparing different mobile phase modifiers.[5][6]
These properties mean that a "one-size-fits-all" column approach is rarely optimal. The choice between an achiral (reversed-phase) and a chiral separation is the first and most critical decision, dictated entirely by the analytical goal.
Achiral Separations: Reversed-Phase Chromatography
When the goal is to quantify the total amount of the ester, monitor reaction progress, or analyze it alongside other non-chiral starting materials or impurities, a reversed-phase separation is the method of choice. The selection of the stationary phase is crucial for achieving the desired resolution and peak shape.
The Standard: Alkyl-Bonded Phases (C18 & C8)
Octadecyl (C18) and octyl (C8) bonded silica columns are the most common starting points in reversed-phase HPLC.[3]
-
Mechanism of Retention: The primary retention mechanism is hydrophobic (dispersive) interaction, where the non-polar analyte partitions between the polar mobile phase and the non-polar stationary phase.[7] For nitro-substituted mandelic esters, the aromatic ring and the ester alkyl chain interact with the C18/C8 ligands.
-
Causality in Application: A C18 column provides greater hydrophobicity and generally longer retention times compared to a C8 column, which can be advantageous for resolving the analyte from more polar impurities.[8] The choice between them is a balance of achieving adequate retention without excessively long run times. Because these compounds are often analyzed in complex matrices, the high retentivity of a C18 phase is often preferred for initial method development.[9]
The Specialist: Phenyl-Bonded Phases
For aromatic analytes, phenyl-ligand columns offer an alternative and often superior selectivity compared to standard alkyl phases.
-
Mechanism of Retention: Phenyl-hexyl columns provide a multi-modal retention mechanism. In addition to hydrophobic interactions, they facilitate charge-transfer or π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic ring of the analyte.[4][7] The presence of the electron-withdrawing nitro group on the analyte can further modulate these interactions.
-
Causality in Application: This additional interaction mechanism can be exploited to resolve aromatic compounds that co-elute on a C18 column.[4] For instance, isomers of nitro-substituted mandelic esters, or their separation from related aromatic impurities, can often be significantly improved by switching to a phenyl phase. The choice of organic modifier is also critical; methanol tends to enhance π-π interactions, while acetonitrile can suppress them, providing an additional tool for selectivity tuning.[4]
Performance Comparison: Reversed-Phase Columns
| Stationary Phase | Primary Retention Mechanism | Best Suited For | Key Advantages | Considerations |
| C18 (Octadecyl) | Hydrophobic Interactions | General purpose analysis, separating compounds with differing hydrophobicity. | High retentivity, widely available, extensive literature support.[3][9] | May show limited selectivity for structurally similar aromatic isomers. |
| C8 (Octyl) | Hydrophobic Interactions | Analysis of moderately polar compounds requiring less retention than C18. | Shorter analysis times compared to C18, good for gradient methods. | May provide insufficient retention for resolving from early-eluting impurities. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Separating aromatic and moderately polar analytes, especially structural isomers. | Alternative selectivity to C18, useful for resolving difficult pairs.[4] | Mobile phase composition (MeOH vs. ACN) strongly influences selectivity.[4] |
| Amide (Embedded Polar Group) | Hydrophobic & Dipole-Dipole Interactions | Analysis of nitroaromatic compounds where alternative selectivity is needed. | Can offer unique selectivity for polar compounds, including those with nitro groups.[10] | Less common, may have different pH stability compared to standard silica. |
Chiral Separations: Resolving Enantiomers
For assessing enantiomeric purity, a chiral stationary phase (CSP) is required. The direct method, using a CSP, is generally preferred over indirect methods (derivatization) or using chiral mobile phase additives due to its simplicity and robustness.[11]
The Gold Standard: Polysaccharide-Based CSPs
Columns based on coated or immobilized polysaccharides, such as cellulose and amylose derivatives, are the most widely used and successful for a broad range of chiral compounds.
-
Mechanism of Recognition: Chiral recognition occurs through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[12] These interactions are a combination of hydrogen bonds, dipole-dipole interactions, π-π interactions, and steric hindrance, which create a three-dimensional pocket into which one enantiomer fits more favorably than the other.[12]
-
Causality in Application: For mandelic acid derivatives, columns like CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate)) have demonstrated excellent baseline resolution.[1] The hydroxyl and carboxyl groups of the mandelic acid core, along with the aromatic ring, are key interaction points. Immobilized phases offer a significant advantage over coated phases by allowing for a wider range of solvents to be used in the mobile phase, enhancing method development flexibility.[1]
Alternative Approaches: Cyclodextrin and MIPs
-
Cyclodextrin-Based CSPs: These phases separate enantiomers based on the formation of inclusion complexes.[13] The analyte enters the hydrophobic cavity of the cyclodextrin ring, and chiral recognition is achieved through interactions with chiral centers on the rim of the cyclodextrin. While effective for many compounds, they are often used in reversed-phase or polar organic modes.[11][14]
-
Molecularly Imprinted Polymers (MIPs): MIPs are custom-synthesized polymers with cavities designed to selectively bind a specific molecule.[2][15] A MIP created using one enantiomer of a nitro-substituted mandelic ester as a template will exhibit high selectivity for that enantiomer. This approach offers exceptional selectivity but lacks the broad applicability of polysaccharide CSPs, as each MIP is specific to its template molecule.[15][16]
Performance Comparison: Chiral Stationary Phases
| Stationary Phase Type | Chiral Selector Example | Primary Recognition Mechanism | Typical Mobile Phase | Key Advantages |
| Immobilized Polysaccharide | Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC) | H-bonding, π-π, dipole, steric interactions.[1][12] | Normal Phase (Hexane/Alcohol) | Broad applicability, high success rate, robust due to immobilized selector.[1] |
| Coated Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD) | H-bonding, π-π, dipole, steric interactions. | Normal Phase (Hexane/Alcohol) | High enantioselectivity for a wide range of compounds. |
| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Inclusion complexation.[11][13] | Reversed-Phase or Polar Organic | Good for specific applications, can be used with aqueous mobile phases. |
| Molecularly Imprinted Polymer | Custom-synthesized polymer | Shape-selective binding sites.[2][15] | Varies (often non-polar) | Extremely high selectivity for the target analyte.[2] |
Experimental Protocols & Method Development
Trustworthy analysis relies on a well-defined and reproducible protocol. Below are starting points for method development for both achiral and chiral analysis.
Workflow for Column Selection and Method Development
The following diagram outlines a logical workflow for selecting the appropriate column and developing a separation method.
Caption: Logical workflow for HPLC column selection and method development.
Protocol 1: General Reversed-Phase Method for Quantification
This protocol serves as a robust starting point for the achiral analysis of a nitro-substituted mandelic ester.
-
Column Selection: Begin with a high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas all mobile phases prior to use.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or wavelength of maximum absorbance for the specific compound).
-
Injection Volume: 10 µL.
-
Gradient Program: Start with a 15-minute linear gradient from 10% B to 90% B. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Optimization: If resolution is insufficient, switch the organic modifier to Methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) to alter selectivity. If co-elution with aromatic impurities persists, switch to a Phenyl-Hexyl column using the same gradient conditions as a starting point.[4]
Protocol 2: General Chiral Method for Enantiomeric Purity
This protocol provides a starting point for separating the enantiomers of a nitro-substituted mandelic ester.
-
Column Selection: Begin with an immobilized polysaccharide-based CSP, such as a cellulose tris(3,5-dichlorophenylcarbamate) phase (e.g., CHIRALPAK® IC, 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to suppress ionization of the mandelic acid's carboxyl group and ensure good peak shape.[1]
-
Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 230 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Optimization:
-
If retention is too long, increase the percentage of IPA (e.g., to 85:15 or 80:20 Hexane:IPA).
-
If resolution is poor, decrease the percentage of IPA to increase retention and interaction with the CSP.[1]
-
If separation is still not achieved, switch the alcohol modifier to Ethanol, which can offer different selectivity.
-
Conclusion
The selection of an HPLC column for nitro-substituted mandelic esters is a systematic process guided by the analytical objective. For general quantification, a C18 column is a reliable starting point, but a Phenyl-Hexyl phase should be considered a primary alternative to leverage π-π interactions for enhanced selectivity against aromatic impurities. When enantiomeric purity is the goal, immobilized polysaccharide-based chiral stationary phases represent the industry standard, offering broad applicability and robust performance. By understanding the underlying separation mechanisms and following a logical method development workflow, researchers can confidently select the optimal column to achieve accurate, reliable, and reproducible results.
References
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC. (2010). Journal of Chromatographic Science. [Link]
-
Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC. (2012). Journal of the Brazilian Chemical Society. [Link]
-
Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI. (2025). Molecules. [Link]
-
Enantioseparation of mandelic acid compounds with Chiralpak AD-H and Chiralcel OJ-H chiral stationary phases - ResearchGate. (2012). Journal of the Chilean Chemical Society. [Link]
-
Determination of organic nitro compounds using HPLC-UV-PAED | Semantic Scholar. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers - Redalyc.org. (2005). Eclética Química. [Link]
-
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed. (2009). Journal of Hazardous Materials. [Link]
-
(PDF) Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - ResearchGate. (2012). Journal of the Brazilian Chemical Society. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Labtech. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC. (2020). Molecules. [Link]
-
Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column - SIELC Technologies. (2018). SIELC Technologies. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. (2020). Molecules. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho Pharmaceuticals. (2025). Veeprho Pharmaceuticals. [Link]
-
Choosing the Right HPLC Stationary Phase - LCGC International. (2020). LCGC International. [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. (2022). LCGC International. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.). Agilent Technologies. [Link]
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2005). Eclética Química. [Link]
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2005). ResearchGate. [Link]
Sources
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. veeprho.com [veeprho.com]
- 4. agilent.com [agilent.com]
- 5. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labtech.tn [labtech.tn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Optical rotation values for (R) and (S) methyl 4-nitromandelate
This guide provides a technical analysis of the optical rotation properties and synthesis/resolution strategies for (R)- and (S)-methyl 4-nitromandelate, a critical chiral intermediate in the synthesis of
Part 1: Technical Analysis & Optical Properties
1. Stereochemical Configuration & Optical Rotation Methyl 4-nitromandelate (Methyl 2-hydroxy-2-(4-nitrophenyl)acetate) follows the stereochemical trends of the parent mandelate series. The presence of the para-nitro group enhances the electron-withdrawing nature of the aromatic ring but does not invert the chiroptical sign relative to methyl mandelate.
| Property | (R)-Enantiomer | (S)-Enantiomer |
| Absolute Configuration | (R) | (S) |
| Optical Rotation Sign | Levorotatory (-) | Dextrorotatory (+) |
| Expected | ||
| Solvent Dependency | High (Values vary in CHCl | High |
| Key Application | Precursor to (R)-Nifenalol (INPEA) | Precursor to (S)-Nifenalol |
*Note: Specific rotation values are solvent-dependent.[1] The parent compound, Methyl (R)-mandelate, exhibits
2. Comparative Synthesis Routes Achieving high enantiomeric excess (ee) is the primary challenge. Two dominant pathways exist: Enzymatic Kinetic Resolution (EKR) and Asymmetric Reduction .[1]
| Feature | Method A: Lipase-Catalyzed Kinetic Resolution | Method B: Asymmetric Reduction (Biocatalytic) |
| Mechanism | Enantioselective transesterification or hydrolysis of the racemate.[1] | Stereoselective reduction of methyl 4-nitrobenzoylformate. |
| Catalyst | Candida antarctica Lipase B (CAL-B) or Pseudomonas sp.[1] lipase. | NADH-dependent Alcohol Dehydrogenase (ADH).[1] |
| Yield (Theoretical) | Max 50% (for one enantiomer) unless dynamic. | 100% (Theoretical). |
| Optical Purity | Excellent (>98% ee).[1] | Very High (>95% ee).[2][1] |
| Scalability | High (Robust enzymes, simple solvents).[1] | Moderate (Requires cofactor recycling). |
Part 2: Experimental Protocol (Self-Validating)
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 4-Nitromandelate Objective: Isolate (R)-methyl 4-nitromandelate with >98% ee.
1. Reagents & Setup:
-
Substrate: Racemic methyl 4-nitromandelate (10 mmol).
-
Acyl Donor: Vinyl acetate (30 mmol) – Acts as an irreversible acyl donor.
-
Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435), 200 mg.[1]
-
Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous).
-
Temperature: 30°C.
2. Reaction Workflow:
-
Dissolution: Dissolve racemate in DIPE (50 mL) in a baffled flask.
-
Initiation: Add Vinyl acetate and Lipase.[1] Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
(S)-Enantiomer is typically acylated faster by CAL-B, leaving the (R)-alcohol unreacted.
-
-
Termination: Stop when conversion reaches 50% (approx. 24-48 h). Filter off the enzyme.
-
Separation: Evaporate solvent. Separate the (R)-alcohol (polar) from the (S)-acetate (non-polar) via silica gel flash chromatography (Gradient: Hexane
EtOAc).
3. Validation (Quality Control):
-
Polarimetry: Dissolve isolated (R)-alcohol in Methanol (c=1.0). Measure
.[3] Expect negative value.[4][5][6][7] -
HPLC: Confirm ee >98%.
Part 3: Visualization of Resolution Pathway
The following diagram illustrates the kinetic resolution workflow, highlighting the separation of the (R)-alcohol from the (S)-acetate.
Caption: Kinetic resolution of methyl 4-nitromandelate using Lipase B. The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer as the pure alcohol.
References
-
Lipase-Catalyzed Resolution
- Title: "Enzymatic kinetic resolution of chiral mandelic acid deriv
- Context: Describes the general efficiency of CAL-B for mandelate esters, establishing the (S)
-
Source: (General reference for CAL-B specificity).[1]
-
Asymmetric Synthesis via ADH
-
Title: "Effective synthesis of methyl (R)-mandelate by asymmetric reduction with a thermophilic NADH-dependent alcohol dehydrogenase."[1]
- Context: Demonstrates the reduction of benzoylformates to (R)
-
Source:
-
-
Application in Drug Synthesis (Nifenalol)
-
Comparative Optical Rotation Data
-
Title: "Methyl (R)-(-)-mandelate PubChem Entry."[1]
- ) for the parent compound, supporting the negative assignment for the (R)
-
Source:
-
Sources
Comparative Guide: Mass Spectrometry Analysis of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
This guide serves as a technical comparison of mass spectrometry methodologies for the analysis of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (CAS: 13305-09-4). It is designed for analytical chemists and pharmaceutical researchers requiring high-sensitivity quantification and structural validation of this intermediate.
Executive Summary
This compound is a functionalized mandelic acid derivative featuring a nitro group, a secondary hydroxyl, and a methyl ester. Its analysis presents a specific set of challenges:
-
Thermal Instability: The
-hydroxy ester moiety is prone to dehydration and decarboxylation under high heat. -
Ionization Polarity: The electron-withdrawing nitro group (
) significantly increases the acidity of the molecule, influencing the choice between positive and negative ionization modes.
This guide compares the Gold Standard Method (LC-ESI-MS/MS in Negative Mode) against two common alternatives: APCI and GC-MS .
Performance Snapshot
| Feature | LC-ESI-MS/MS (-) (Recommended) | LC-APCI-MS/MS | GC-MS (EI) |
| Sensitivity | High (Femtogram range) | Moderate | Moderate (Nanogram range) |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal | Complex (Derivatization required) |
| Thermal Risk | Low (Soft ionization) | High (Heated nebulizer) | High (Injector port degradation) |
| Selectivity | High (MRM transitions) | Moderate | High (Spectral fingerprinting) |
Structural Analysis & Ionization Logic
The molecule's structure dictates the analytical strategy. The nitro group is the critical handle for ionization.
-
Electrospray Ionization (ESI): The
group is strongly electron-withdrawing, stabilizing the negative charge on the aromatic ring or the deprotonated -hydroxyl group. This makes Negative Mode (ESI-) significantly more sensitive than Positive Mode, which often suffers from poor protonation efficiency due to the lack of basic sites. -
Atmospheric Pressure Chemical Ionization (APCI): While APCI is excellent for neutral compounds, the high temperatures required for the corona discharge needle (typically >300°C) risk degrading the labile
-hydroxy ester bond before ionization occurs.
Detailed Experimental Protocols
A. The Gold Standard: LC-ESI-MS/MS (Negative Mode)
This method offers the highest sensitivity and stability.
Reagents:
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH adjusted to 6.5). Note: Ammonium acetate aids in the formation of stable adducts if running in positive mode, but in negative mode, it acts as a buffer to ensure reproducible deprotonation.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Instrument Parameters:
-
Capillary Voltage: -2.5 kV to -3.0 kV
-
Desolvation Temp: 350°C
-
Precursor Ion:
210.0
Fragmentation Pathway (MRM Transitions):
The deprotonated molecular ion (
-
Primary Transition (Quantifier):
210 164 (Loss of , 46 Da). -
Secondary Transition (Qualifier):
210 180 (Loss of NO, 30 Da). -
Tertiary Transition:
210 134 (Loss of + , cleavage of ester).
B. The Alternative: GC-MS (Electron Impact)
Use this method only if LC-MS is unavailable or for orthogonal structural confirmation. Direct injection is not recommended due to the high boiling point (~369°C) and thermal lability.
Derivatization Protocol (Silylation):
-
Dissolve 1 mg sample in 100
L anhydrous pyridine. -
Add 100
L BSTFA + 1% TMCS (Silylation reagent). -
Incubate at 60°C for 30 minutes.
-
Result: The hydroxyl group is converted to a TMS ether, improving volatility.
Data Interpretation:
-
Molecular Ion: Shifted to
283 (M + 72). -
Base Peak:
73 (TMS group, ). -
Diagnostic Ion:
224 (Loss of from the TMS derivative).
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation mechanism in ESI Negative Mode , highlighting the stability of the nitro-aromatic core.
Caption: The fragmentation logic follows standard nitro-aromatic decay, where the loss of the nitro group (NO2) or nitric oxide (NO) dominates the MS/MS spectrum.
Comparative Data Analysis
The following table synthesizes theoretical performance and experimental expectations based on nitro-aromatic chemistry.
| Metric | LC-ESI (-) | LC-ESI (+) | GC-MS (TMS-Deriv) |
| Ionization Efficiency | Excellent (Due to | Poor (Requires adducts like | N/A (Electron Impact) |
| Limit of Detection (LOD) | < 1 ng/mL | ~10-50 ng/mL | ~100 ng/mL |
| Linearity Range | 4 orders of magnitude | 2-3 orders of magnitude | 3 orders of magnitude |
| Major Artifacts | Minimal | Sodium adducts ( | Incomplete derivatization |
Why ESI(-) Wins
The nitro group is a "charge trap" for electrons. In negative mode, the molecule readily stabilizes the extra electron density. In positive mode, the electron-withdrawing nature of the nitro group reduces the basicity of the carbonyl oxygen, making protonation difficult and often reliant on variable sodium or ammonium adducts, which leads to poor reproducibility.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Holčapek, M., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry.[1][4][5] Rapid Communications in Mass Spectrometry.[4] Available at: [Link]
-
Biotage. When should I choose APCI or ESI for my flash column chromatography? (General principles on ESI vs APCI selection). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
Executive Technical Summary
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (CAS: 13305-09-4 ), often referred to as Methyl 4-nitromandelate , is a functionalized nitro-aromatic ester used primarily as a chiral intermediate in the synthesis of pharmaceuticals (e.g., adrenergic receptor agonists).
While specific GHS data for this exact CAS is often aggregated with general nitro-aromatics, its structural moieties (nitro group, benzylic alcohol, ester) dictate a High-Caution handling protocol. It must be treated as Harmful by ingestion/inhalation and a Severe Eye/Skin Irritant .
Key Physical Properties:
-
State: Solid (typically yellow/pale powder).
-
Solubility: Soluble in organic solvents (Methanol, Ethyl Acetate, DCM); sparingly soluble in water.
-
Reactivity: Susceptible to hydrolysis under basic conditions; incompatible with strong oxidizing agents.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the Barrier-Analysis Method , prioritizing permeation resistance and exposure prevention.
| PPE Category | Specification | Scientific Rationale & Operational Requirement |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Rationale: Nitro-aromatics can exhibit transdermal toxicity. Latex is permeable to many organic solvents used to dissolve this compound.Protocol: Wear an inner pair (inspection layer) and an outer pair (sacrificial layer). Change outer gloves immediately upon splash contact. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1+) | Rationale: As a solid powder, airborne fines can bypass standard safety glasses. The nitro-ester moiety poses a risk of severe irritation or corneal damage upon contact.Note: Face shield required if handling >10g or working with pressurized vessels. |
| Respiratory Protection | N95/P100 Particulate Respirator (or Fume Hood) | Rationale: Prevention of alveolar deposition of particulates. Requirement: All weighing and open handling must occur inside a certified Chemical Fume Hood. If hood access is compromised, a powered air-purifying respirator (PAPR) is mandatory. |
| Body Protection | Tyvek® Lab Coat (Closed front) | Rationale: Cotton lab coats can absorb and retain nitro-compounds, creating a secondary exposure source. Non-woven polyethylene (Tyvek) sheds particulates and resists liquid penetration. |
Operational Handling Protocol
Phase A: Engineering Controls & Setup
Objective: Eliminate the "Source-to-Receptor" pathway before the container is opened.
-
Static Elimination: This compound is a dry organic powder. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent electrostatic dispersion of fines.
-
Ventilation Check: Verify fume hood face velocity is 0.5 m/s (100 fpm) .
-
Secondary Containment: Place the balance and reaction vessel inside a chemically resistant tray to capture 110% of potential spills.
Phase B: Weighing & Solubilization Workflow
Scientific Integrity Note: Solubilization is the highest-risk phase for splash exposure. Always add solvent to the solid, never the reverse, to minimize dust ejection.
Figure 1: Operational workflow emphasizing containment during the transition from solid to solution state.
Emergency Response & Spill Management
Core Directive: In the event of a release, Protect Personnel First , then Contain.
Spill Logic Decision Tree
If this compound is spilled:
-
Dry Spill (Powder):
-
Do NOT use compressed air or dry sweeping (generates dust).
-
Method: Wet-wipe method. Cover spill with pads dampened in Acetone or Methanol (solubilizes the ester), then wipe up.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or sand.
-
Do NOT use combustible materials (sawdust) if the solvent system includes oxidizers.
-
Figure 2: Decision logic for immediate spill remediation.
First Aid Measures
-
Eye Contact: Immediate irrigation for 15 minutes .[1][2][3][4] Time is critical to prevent corneal clouding.
-
Skin Contact: Wash with soap and water.[1][4][5] Avoid using alcohol on skin immediately, as it may enhance transdermal absorption of the nitro compound.
-
Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).
Waste Disposal & Deactivation
Disposal Code: Organic Waste (Halogen-Free) (unless halogenated solvents are used).
-
Deactivation: There is no simple "benchtop deactivation" for nitro-aromatics that renders them non-hazardous instantly.
-
Protocol:
-
Collect all solid waste and contaminated wipes in a dedicated container labeled "Toxic Organic Solid" .
-
Liquid waste should be segregated into "Organic Solvents" .
-
Final Disposal: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber to manage nitrogen oxide (
) emissions.
-
References
-
ChemicalBook. (2025). This compound CAS 13305-09-4 Details. Retrieved from
-
J&K Scientific. (2025). Safety Data Sheet: this compound. Retrieved from
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Nitrophenyl acetate (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl 2-(4-nitrophenyl)acetate (Structural Analog). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
